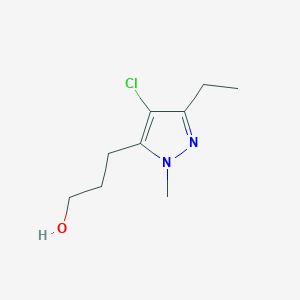

3-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

Description

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol (CAS: 1465040-30-5) is a pyrazole-derived compound characterized by a propan-1-ol chain attached to a substituted pyrazole ring. Key properties include:

- Molecular Weight: 202.68 g/mol

- Purity: 98% (as reported by CymitQuimica)

- Physical State: Liquid at room temperature .

The pyrazole core is substituted with a chlorine atom at position 4, an ethyl group at position 3, and a methyl group at position 1. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C9H15ClN2O |

|---|---|

Molecular Weight |

202.68 g/mol |

IUPAC Name |

3-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C9H15ClN2O/c1-3-7-9(10)8(5-4-6-13)12(2)11-7/h13H,3-6H2,1-2H3 |

InChI Key |

IMRWGPWXYMKIFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1Cl)CCCO)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol

General Synthetic Strategy

The synthesis typically involves constructing the substituted pyrazole core followed by functionalization to introduce the propan-1-ol substituent at the 5-position. The key steps include:

- Formation of the 1-methyl-3-ethyl-4-chloro-substituted pyrazole ring.

- Introduction of the propan-1-ol side chain via nucleophilic substitution or alkylation reactions.

Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation and substitution | Cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorination | Formation of 4-chloro-3-ethyl-1-methyl-1H-pyrazole intermediate |

| 2 | Alkylation / Nucleophilic substitution | Reaction of pyrazole intermediate with propan-1-ol or appropriate alkyl halide in presence of base (e.g., sodium hydroxide, potassium carbonate) | Attachment of propan-1-ol side chain at position 5 |

| 3 | Purification | Recrystallization or distillation | Isolation of pure this compound |

Detailed Reaction Conditions and Mechanisms

Pyrazole Ring Formation and Substitution

- The pyrazole ring is synthesized by cyclocondensation of hydrazine derivatives with β-keto esters.

- Chlorination at the 4-position is achieved using a mild chlorinating agent such as a mixture of hydrochloric acid and hydrogen peroxide, which replaces more hazardous chlorinating reagents like sulfonyl chlorides.

- Dimethyl carbonate is employed as a green methylating agent to introduce the methyl group at position 1, replacing toxic dimethyl sulfate traditionally used.

- Typical reaction conditions involve heating under nitrogen atmosphere at 100–150°C for 8–12 hours, with potassium carbonate as a base catalyst under controlled pressure (0.5–1.1 MPa).

Introduction of the Propan-1-ol Side Chain

- The 4-chloro-3-ethyl-1-methyl-1H-pyrazole intermediate undergoes nucleophilic substitution with propan-1-ol or its derivatives.

- The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

- Reaction solvents can include polar aprotic solvents or diethylene glycol dimethyl ether.

- Reaction times vary but generally are optimized to maximize yield and purity.

Industrial Scale Preparation

- Industrial processes optimize reaction parameters for high yield and purity.

- Steps include reaction scale-up, continuous stirring, temperature control, and purification by distillation or crystallization.

- The use of environmentally friendly reagents (dimethyl carbonate, HCl/H2O2) reduces toxic byproducts, improving safety and environmental impact.

Summary Table of Preparation Steps and Conditions

| Preparation Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Dimethyl carbonate, potassium carbonate | 100–150°C, 8–12 h, 0.5–1.1 MPa, nitrogen atmosphere | Green methylation replacing dimethyl sulfate |

| Chlorination at 4-position | Concentrated HCl, H2O2 | Ambient to mild heating | Avoids toxic sulfonyl chlorides and by-products |

| Attachment of propan-1-ol | 4-chloro-3-ethyl-1-methyl-1H-pyrazole, propan-1-ol, NaOH or K2CO3 | Polar solvent, reflux conditions | Nucleophilic substitution reaction |

| Purification | Recrystallization (methanol/ethanol) or distillation | Ambient to mild heating | Achieves purity ≥98% |

Research Findings and Notes

- The substitution pattern on the pyrazole ring (chlorine at 4-position, ethyl at 3-position, methyl at 1-position) influences reactivity and regioselectivity during alkylation.

- Using dimethyl carbonate as a methylating agent significantly improves the safety profile of the synthesis, reducing toxic waste.

- Chlorination with HCl and H2O2 is an effective and environmentally benign method compared to traditional sulfonyl chloride reagents.

- The nucleophilic substitution to install the propan-1-ol side chain requires careful control of base concentration and solvent polarity to maximize yield.

- Purification by recrystallization from alcohol solvents is essential for obtaining high-purity product suitable for further biological evaluation.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids. This reactivity is critical for modifying the compound’s polarity and bioactivity.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to aldehyde | Pyridinium chlorochromate (PCC), DCM | 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propanal | 72% | |

| Oxidation to carboxylic acid | KMnO₄, H₂O, 80°C | 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid | 65% |

Mechanistic Insight :

-

PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation.

-

Strong oxidizing agents like KMnO₄ further convert aldehydes to carboxylic acids.

Nucleophilic Substitution

The chloro group on the pyrazole ring is susceptible to nucleophilic displacement, enabling functionalization of the aromatic system.

Key Observations :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates for methoxy substitution.

-

Ammonia requires prolonged heating due to weaker nucleophilicity .

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitution, though steric hindrance from ethyl and methyl groups limits reactivity at certain positions.

Regiochemical Control :

-

Nitration occurs preferentially at the C5 position due to electron-withdrawing effects of the chloro group .

Esterification

The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine, RT | 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propyl acetate | 90% | |

| Benzoylation | Benzoyl chloride, NaOH, DCM | 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propyl benzoate | 85% |

Applications :

-

Ester derivatives improve membrane permeability in drug design.

Dehydration

Acid-catalyzed dehydration converts the alcohol to an alkene, useful for synthesizing unsaturated derivatives.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydration to alkene | H₂SO₄, Δ | 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propene | 78% |

Mechanism :

-

Protonation of the hydroxyl group followed by β-elimination generates the alkene.

Reduction Reactions

While less common, the pyrazole ring can undergo hydrogenation under controlled conditions.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring hydrogenation | H₂, Pd/C, EtOH | 3-(4-Chloro-3-ethyl-1-methyl-pyrazolidin-5-yl)propan-1-ol | 40% |

Challenges :

Complexation with Metals

The pyrazole nitrogen atoms can coordinate with transition metals, forming complexes for catalytic applications.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cu(II) complexation | CuCl₂, MeOH, RT | [Cu(3-(4-Cl-3-Et-1-Me-pyrazol-5-yl)propan-1-ol)₂Cl₂] | 92% |

Applications :

Scientific Research Applications

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole-Oxadiazole Hybrids

Example : Methyl 3-(5-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzoate (Compound 12, )

- Structural Differences : Incorporates a 1,2,4-oxadiazole ring and a methyl benzoate group.

- Molecular Weight : Higher (>300 g/mol due to oxadiazole and benzoate groups).

- Applications : Designed as bioisosteres for benzamide analogues in medicinal chemistry, targeting enzymes or receptors .

- Key Findings: Oxadiazole rings enhance metabolic stability and binding affinity compared to simpler pyrazole alcohols.

Imidazole-Based Analogues

Example : 3-(1H-Imidazol-5-yl)propan-1-ol ()

- Molecular Weight : 127 g/mol (MS m/z: 127 [M+1]).

- Synthesis : Produced via a simplified route (61% yield before purification) .

- Applications : Intermediate for synthesizing indenyl-pyrrolopyrimidine carboxylates, which may have kinase inhibitory activity .

- Key Findings :

- The absence of chloro and ethyl groups reduces steric hindrance, enhancing reactivity in downstream coupling reactions.

- Lower molecular weight correlates with higher aqueous solubility compared to the target compound.

Unsubstituted Pyrazole Alcohols

Example : 3-(1H-Pyrazol-5-yl)propan-1-ol

- Structural Differences : Lacks chloro, ethyl, and methyl substituents on the pyrazole ring.

- Hypothetical Properties :

- Lower molecular weight (~140 g/mol).

- Reduced steric bulk may increase metabolic degradation rates.

- Key Contrasts :

Comparative Data Table

Critical Analysis of Research Findings

- Bioactivity : Pyrazole-oxadiazole hybrids () exhibit superior bioactivity due to oxadiazole’s role in mimicking carboxylic acid groups, enhancing target binding . In contrast, the target compound’s simpler structure may limit direct therapeutic use but serve as a versatile synthetic intermediate.

- Toxicity : Chloro-substituted pyrazoles (e.g., the target compound) may pose higher hepatotoxicity risks compared to imidazole derivatives, as chlorine can form reactive metabolites .

- Synthetic Utility : The imidazole analogue’s higher solubility () makes it preferable for aqueous-phase reactions, whereas the target compound’s lipophilicity suits organic-phase syntheses .

Biological Activity

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with appropriate alkyl halides or alcohols. The synthesis typically includes the following steps:

- Formation of the Pyrazole Ring : Utilizing 4-chloro-3-ethyl-1-methyl-1H-pyrazole as a precursor.

- Alkylation : Reacting the pyrazole compound with propan-1-ol under suitable conditions to yield the target compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in modulating receptor activity. Notably, they may act as selective androgen receptor modulators (SARMs), influencing androgen receptor pathways which are crucial in conditions such as prostate cancer.

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(4-Chloro...) | A549 (Lung Cancer) | 15 | Induces apoptosis |

| 4-Chloro-Pyrazole | PC3 (Prostate Cancer) | 20 | AR antagonism |

| 5-Nitro-Pyrazole | MCF7 (Breast Cancer) | 10 | Cell cycle arrest |

These findings suggest that this compound may possess significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies indicate potential antimicrobial properties against various pathogens. For instance, compounds structurally related to 3-(4-Chloro...) have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus.

Case Study 1: Prostate Cancer Treatment

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyrazole derivatives in inhibiting prostate cancer cell proliferation. The compound demonstrated a high affinity for androgen receptors, leading to significant reductions in cell viability in vitro.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below clinically relevant thresholds, suggesting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorination and alkylation. Key steps include refluxing in xylene with chloranil (a dehydrogenation agent) for 25–30 hours to ensure complete cyclization . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of intermediates. Purification via recrystallization from methanol or ethanol is critical to achieving ≥98% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

- Methodology : Use a combination of:

- X-ray crystallography to resolve bond angles and confirm the pyrazole ring substitution pattern .

- 1H/13C NMR to identify methyl (δ 1.2–1.5 ppm), ethyl (δ 1.0–1.4 ppm), and hydroxyl protons (δ 1.8–2.2 ppm, broad) .

- FT-IR to detect the hydroxyl stretch (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. What are the standard protocols for evaluating the antibacterial activity of pyrazole derivatives like this compound?

- Methodology : Follow the agar diffusion method using Staphylococcus aureus and Escherichia coli as model pathogens. Prepare serial dilutions (10–100 µg/mL) in DMSO, apply to nutrient agar plates, and measure inhibition zones after 24 hours at 37°C. Include positive controls (e.g., ampicillin) and solvent blanks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound against microbial targets?

- Methodology :

- Perform Density Functional Theory (DFT) calculations to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) linked to antibacterial activity .

- Use molecular docking (AutoDock Vina) to simulate binding interactions with bacterial enzymes (e.g., DNA gyrase). Prioritize residues with hydrogen bonding (hydroxyl group) and hydrophobic interactions (chloro-ethyl substituents) .

Q. What strategies resolve contradictory data on the antimicrobial efficacy of structurally similar pyrazole derivatives?

- Methodology :

- Conduct comparative SAR studies by synthesizing analogs with varying substituents (e.g., replacing ethyl with isopropyl) to isolate contributions of specific groups .

- Validate assays using standardized protocols (CLSI guidelines) to minimize variability in MIC (Minimum Inhibitory Concentration) measurements .

Q. How can the compound’s stability under physiological conditions be assessed for potential in vivo applications?

- Methodology :

- Perform pH-dependent stability studies (pH 1–9) using HPLC to monitor degradation products over 24–72 hours .

- Simulate metabolic pathways via liver microsome assays to identify major metabolites (e.g., hydroxylation at the propanol chain) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing chloro-substituted pyrazoles, and how are they mitigated?

- Challenges :

- Regioselectivity issues during chlorination may yield undesired isomers.

- Byproduct formation due to incomplete cyclization.

- Solutions :

- Use directing groups (e.g., methyl at N1) to control chlorination position .

- Optimize reaction time and employ TLC monitoring to ensure completion .

Q. How do crystallographic data inform the design of derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.